2-Chloro-5-fluorobenzyl bromide

概述

描述

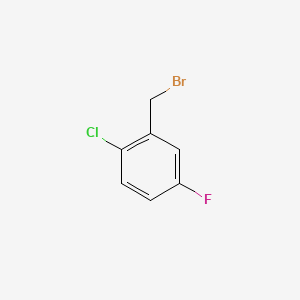

2-Chloro-5-fluorobenzyl bromide is an organic compound with the molecular formula ClC6H3(F)CH2Br. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of other fluorinated and chlorinated aromatic compounds .

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzyl bromide can be synthesized by the bromination of 2-chloro-5-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under reflux conditions. The reaction proceeds as follows:

ClC6H3(F)CH3+NBS→ClC6H3(F)CH2Br+Succinimide

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

化学反应分析

Types of Reactions

2-Chloro-5-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can also participate in other types of reactions, such as:

Nucleophilic Substitution (S_N2 and S_N1): The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used in the presence of a base like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the major products.

Coupling Reactions: Biaryl compounds are typically formed.

科学研究应用

Applications Overview

| Field | Application |

|---|---|

| Synthetic Chemistry | Key intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Drug Development | Instrumental in creating novel drug candidates, especially in oncology. |

| Material Science | Used in producing specialty polymers and resins for coatings and adhesives. |

| Biochemical Research | Utilized for labeling biomolecules to study interactions in biological systems. |

Synthetic Chemistry

2-Chloro-5-fluorobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its reactivity allows for the formation of complex molecules that exhibit enhanced biological activity. Researchers utilize this compound to create new derivatives that can lead to improved therapeutic outcomes.

Drug Development

In drug development, this compound is particularly significant for modifying existing drugs to enhance their efficacy and reduce side effects. For instance, its application in oncology has led to the development of targeted therapies that improve patient outcomes while minimizing adverse effects . Studies have shown that modifications using this compound can lead to compounds with better selectivity for cancer cells.

Material Science

The compound is employed in the production of specialty polymers and resins, which are critical for developing durable coatings and adhesives. These materials benefit from the compound's unique chemical properties, such as improved chemical resistance and mechanical strength . For example, coatings made from these polymers are utilized in various industrial applications where durability is paramount.

Biochemical Research

In biochemical research, this compound is used to label biomolecules for tracking interactions within biological systems. This application enhances the understanding of cellular processes and mechanisms by allowing researchers to visualize molecular interactions in real-time . Case studies have demonstrated its effectiveness in studying protein-ligand interactions, which are vital for drug discovery.

Case Study 1: Oncology Drug Development

A notable case involved the modification of an existing chemotherapeutic agent using this compound. Researchers reported a significant increase in the drug's potency against specific cancer cell lines while simultaneously reducing systemic toxicity . This study highlights the compound's potential in creating more effective cancer treatments.

Case Study 2: Polymer Synthesis

In another study focused on material science, scientists synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability and chemical resistance compared to traditional materials . This advancement opens new avenues for applications in harsh chemical environments.

作用机制

The mechanism of action of 2-chloro-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzylic carbon. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the aromatic ring.

相似化合物的比较

Similar Compounds

- 2-Chlorobenzyl bromide

- 5-Fluorobenzyl bromide

- 2-Chloro-4-fluorobenzyl bromide

- 4-Bromo-2-fluorobenzyl bromide

Uniqueness

2-Chloro-5-fluorobenzyl bromide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing compounds with tailored reactivity and properties. The presence of both chlorine and fluorine atoms allows for selective functionalization and modification, which is not possible with simpler benzyl bromide derivatives.

生物活性

2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8) is an organic compound notable for its unique halogen substituents, which significantly influence its chemical reactivity and potential biological activities. This compound has garnered interest in medicinal chemistry and drug development due to its applications as an alkylating agent and its role in synthesizing bioactive compounds.

- Molecular Formula : C₇H₅BrClF

- Molecular Weight : 223.47 g/mol

- Appearance : Colorless to light yellow liquid

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to introduce alkyl groups into various biological molecules, which can lead to modifications in their structure and function. This property is crucial for the synthesis of compounds targeting specific biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its effectiveness against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been used as a building block in synthesizing derivatives that exhibit cytotoxic effects on cancer cell lines. For example, derivatives synthesized from this compound have shown promising results in inhibiting cell proliferation in certain cancer types, potentially through mechanisms involving DNA damage or apoptosis induction.

Synthesis of Bioactive Compounds

One notable case involved the use of this compound in synthesizing novel triazole derivatives, which are of interest due to their biological activities. The synthesis process included the alkylation of triazole precursors with this compound, resulting in compounds that demonstrated enhanced antifungal and antibacterial activities compared to their parent structures.

Comparative Study on Similar Compounds

A comparative analysis with structurally similar compounds revealed that the unique combination of chlorine and fluorine in this compound enhances its reactivity and biological activity. For instance, while other halogenated benzyl bromides exhibited moderate antimicrobial activity, this compound showed superior effectiveness against specific pathogens .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Cytotoxic effects on cancer cell lines |

常见问题

Basic Question: What are the recommended analytical techniques for confirming the purity and structural identity of 2-chloro-5-fluorobenzyl bromide in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., chlorine at C2 and fluorine at C5) and aromatic proton splitting patterns. Compare chemical shifts with analogs like 4-chlorobenzyl bromide (δ ~4.6 ppm for -CHBr) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (expected m/z ≈ 223.47 for [M]) and fragmentation patterns. Halogen isotopes (Br, Cl) should produce characteristic isotopic clusters .

- Elemental Analysis: Validate empirical formula (CHBrClF) with ≤0.3% deviation.

- HPLC/GC: Monitor purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC with halogen-specific detectors .

Basic Question: How can reaction conditions be optimized for synthesizing this compound from precursor substrates?

Methodological Answer:

- Precursor Selection: Start with 2-chloro-5-fluorotoluene. Bromination via radical-initiated reactions (N-bromosuccinimide, AIBN catalyst) or electrophilic substitution (HBr/HO) under controlled temperatures (40–60°C) .

- Solvent Optimization: Use non-polar solvents (e.g., CCl) to minimize side reactions. Avoid protic solvents to prevent hydrolysis of the benzyl bromide group .

- Kinetic Monitoring: Track reaction progress via TLC (R comparison) or in-situ FTIR to detect C-Br bond formation (~550 cm) .

Advanced Question: How do the electronic effects of chlorine and fluorine substituents influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Meta-Directing Effects: The electron-withdrawing fluorine at C5 deactivates the ring, directing nucleophiles (e.g., amines, thiols) to the para position relative to chlorine.

- Steric Considerations: The ortho-chlorine group may sterically hinder substitutions at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Experimental Validation: Compare reaction outcomes with analogs (e.g., 2-chloro-4-fluorobenzyl bromide) to isolate electronic vs. steric contributions .

Advanced Question: What are the stability challenges of this compound under varying storage and reaction conditions?

Methodological Answer:

- Hydrolysis Sensitivity: The benzyl bromide group is prone to hydrolysis in humid environments. Store under inert gas (N/Ar) with molecular sieves. Conduct Karl Fischer titration to monitor moisture levels .

- Thermal Decomposition: Avoid temperatures >80°C. Use DSC/TGA to identify decomposition onset (~120°C for similar benzyl bromides) .

- Light Sensitivity: Protect from UV exposure to prevent radical degradation. Amber glassware or opaque containers are recommended .

Advanced Question: How can capillary electrophoresis (CE) or ion chromatography be applied to resolve halogenated by-products in reactions involving this compound?

Methodological Answer:

- CE Optimization: Use borate buffers (pH 9.3) with β-cyclodextrin additives to separate bromide ions and halogenated aromatics. Adjust voltage (20–30 kV) to resolve chloride/bromide peaks (resolution ≥1.5) .

- Ion Chromatography: Employ a Dionex AS23 column with NaOH eluent (0.5 mM–30 mM gradient) and suppressed conductivity detection. Quantify bromide contamination (LOD ≈ 0.1 mg/L) .

Advanced Question: How should researchers address contradictions in yield data when using different catalytic systems for benzyl bromide synthesis?

Methodological Answer:

- Systematic Screening: Design a DoE (Design of Experiments) to test variables: catalyst loading (e.g., FeCl vs. AlCl), solvent polarity, and reaction time. Use ANOVA to identify significant factors .

- By-Product Analysis: Characterize low-yield batches via GC-MS or F NMR to detect fluorinated side products (e.g., dihalogenated species) .

- Mechanistic Studies: Conduct kinetic isotope effects (KIE) or Hammett plots to distinguish between radical vs. ionic pathways .

Advanced Question: What safety protocols are critical when handling this compound in electrophilic aromatic substitution reactions?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of volatile bromides .

- Spill Management: Neutralize spills with sodium bicarbonate or commercial halogen absorbents. Avoid water to prevent exothermic hydrolysis .

- Waste Disposal: Quench excess reagent with 10% NaHSO before aqueous disposal. Document waste streams for regulatory compliance .

属性

IUPAC Name |

2-(bromomethyl)-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVLFQDKJFSFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378601 | |

| Record name | 2-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-09-8 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。